NH2-PEG3

PROTAC Targeted Protein Degradation Linker Optimization

NH2-PEG3 (CAS 6338-55-2), also known as amino-triethylene glycol or H2N-PEG3-OH, is a monodisperse, heterobifunctional polyethylene glycol (PEG) derivative. It contains a primary amine (-NH2) at one terminus and a hydroxyl (-OH) group at the other, separated by a precise PEG3 spacer chain consisting of three ethylene oxide units.

Molecular Formula C6H15NO3
Molecular Weight 149.19 g/mol
CAS No. 6338-55-2
Cat. No. B1665359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNH2-PEG3
CAS6338-55-2
SynonymsAmino-PEG3-alcohol
Molecular FormulaC6H15NO3
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESC(COCCOCCO)N
InChIInChI=1S/C6H15NO3/c7-1-3-9-5-6-10-4-2-8/h8H,1-7H2
InChIKeyASDQMECUMYIVBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





NH2-PEG3 (CAS 6338-55-2): Heterobifunctional PEG3 Linker Baseline for PROTAC and Bioconjugation Applications


NH2-PEG3 (CAS 6338-55-2), also known as amino-triethylene glycol or H2N-PEG3-OH, is a monodisperse, heterobifunctional polyethylene glycol (PEG) derivative. It contains a primary amine (-NH2) at one terminus and a hydroxyl (-OH) group at the other, separated by a precise PEG3 spacer chain consisting of three ethylene oxide units [1]. The compound has a molecular weight of 149.19 g/mol and is characterized by its dual reactivity, enabling orthogonal conjugation strategies, and its ability to enhance the aqueous solubility and biocompatibility of attached molecules [2].

Why NH2-PEG3 Cannot Be Indiscriminately Substituted by Other PEG or Alkyl Linkers in Critical Applications


In applications such as PROTAC (Proteolysis Targeting Chimera) design, bioconjugation, and surface passivation, the precise spacer length, chain flexibility, and terminal functionality are critical performance determinants. Simple substitution of NH2-PEG3 with a linker of similar function but different length (e.g., PEG2, PEG4) or different composition (e.g., alkyl chain) can drastically alter ternary complex formation efficiency in PROTACs, impacting target protein degradation . Similarly, in surface science, the specific PEG3 length is optimal for forming a dense, hydrated brush layer that minimizes non-specific protein adsorption, a property that does not scale linearly with chain length and is lost with shorter or longer analogs [1]. The quantitative evidence below details these specific, verifiable performance differences.

Quantitative Evidence for NH2-PEG3 (CAS 6338-55-2): Performance Differentiation from Closest Analogs


PROTAC Degradation Efficiency: PEG3 Linker Outperforms PEG2 and PEG4 Analogs

In a direct head-to-head study of PROTACs targeting BET bromodomains, the linker length was systematically varied among PEG2, PEG3, and PEG4 analogs. The PEG3-containing construct demonstrated superior activity. The study explicitly concludes that cellular activity for both chemical series (triazolodiazepine and tetrahydroquinoline) follows the trend PEG-3 > PEG-4 ≫ PEG-2, highlighting a non-linear relationship between linker length and efficacy [1].

PROTAC Targeted Protein Degradation Linker Optimization

Non-Specific Binding Reduction: NH2-PEG3 as a Superior Blocking Agent on Carboxylated Surfaces

A comparative surface science study evaluated the effectiveness of (PEO)3-monoamine (NH2-PEG3) versus ethanolamine in blocking residual activated carboxyl groups and preventing non-specific IgG adsorption. The study found that surfaces treated with (PEO)3-monoamine exhibited a 30% reduction in IgG adsorption compared to those blocked with ethanolamine [1].

Surface Plasmon Resonance (SPR) ELISA Biosensor Passivation

Monodispersity and Linker Length Precision: NH2-PEG3 Offers Defined 3.5 Å Increment Over PEG2

NH2-PEG3 is a monodisperse linker with exactly three ethylene glycol units, providing a precise and reproducible spacer length of approximately 10.5 Å (based on a 3.5 Å increment per unit) [1][2]. In contrast, many common PEG reagents (e.g., mPEG-NH2, 2k) are polydisperse, consisting of a mixture of chain lengths. This polydispersity introduces heterogeneity into the final conjugate, complicating analytical characterization, batch-to-batch reproducibility, and accurate structure-activity relationship (SAR) analysis .

PROTAC Linker Design ADCs SAR Studies

Defined Solubility Profile: Quantitative Solubility Data for NH2-PEG3 in Key Formulation Solvents

Quantitative solubility data for NH2-PEG3 in common laboratory and formulation solvents are well-defined: 30 mg/mL in DMF, 10 mg/mL in DMSO, 15 mg/mL in Ethanol, and 10 mg/mL in PBS (pH 7.2) . This data provides a reliable baseline for experimental planning. While direct comparative solubility data for PEG2 and PEG4 analogs in all these solvents is not consistently available in the public domain, this defined profile for NH2-PEG3 allows for predictable and reproducible stock solution preparation, a critical step in ensuring assay consistency.

Formulation Solubility Bioconjugation

High-Impact Application Scenarios for NH2-PEG3 (CAS 6338-55-2) Based on Quantitative Evidence


PROTAC Development: Optimizing Ternary Complex Formation

In the design and synthesis of PROTACs, selecting the correct linker length is paramount to achieving efficient target degradation. The evidence demonstrates that a PEG3 linker provides a distinct activity advantage over both shorter (PEG2) and longer (PEG4) analogs in key model systems [1]. Researchers should prioritize NH2-PEG3 when constructing VHL-based PROTACs, as its precise length is empirically shown to facilitate optimal ternary complex geometry and subsequent ubiquitination. This scenario directly applies the head-to-head comparison data, guiding the selection of NH2-PEG3 over other PEGn linkers to maximize the probability of generating a potent degrader.

Surface Plasmon Resonance (SPR) and ELISA Assay Development

For the development of high-sensitivity biosensor assays using carboxylated surfaces, NH2-PEG3 serves as a superior blocking agent. Quantitative SPR data confirms that it reduces non-specific IgG adsorption by 30% compared to the common alternative, ethanolamine [2]. By employing NH2-PEG3 for surface passivation, assay developers can significantly lower background noise, improve the signal-to-noise ratio, and enhance the limit of detection. This application is directly supported by comparative, quantitative evidence of performance advantage.

Synthesis of Monodisperse Antibody-Drug Conjugates (ADCs)

The development of ADCs requires precise control over the drug-to-antibody ratio (DAR) and conjugate homogeneity, as these factors directly impact efficacy, safety, and regulatory approval. NH2-PEG3, as a monodisperse heterobifunctional linker, is an ideal building block for creating well-defined ADC constructs [3]. Its use avoids the heterogeneity introduced by polydisperse PEG linkers, enabling the synthesis of conjugates with a single, reproducible DAR. This facilitates accurate pharmacokinetic/pharmacodynamic (PK/PD) modeling and ensures batch-to-batch consistency, a critical requirement for both research and clinical manufacturing.

Bioconjugation Requiring Defined Orthogonal Reactivity

NH2-PEG3's heterobifunctional nature (amine and hydroxyl) enables sequential, orthogonal conjugation strategies that are not possible with homobifunctional linkers like NH2-PEG3-NH2. This allows for the controlled attachment of two distinct moieties (e.g., a targeting ligand and a payload) with a defined PEG3 spacer between them. The precise length and flexibility of the PEG3 spacer, combined with its dual functionality, makes it a versatile tool for constructing complex, well-defined bioconjugates for targeted drug delivery or molecular probe development [4].

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